molecular formula C9H12N2O2 B14687454 Ethyl 2,4-dicyano-2-methylbutanoate CAS No. 30378-23-5

Ethyl 2,4-dicyano-2-methylbutanoate

Cat. No.: B14687454
CAS No.: 30378-23-5
M. Wt: 180.20 g/mol
InChI Key: SZOSZJGIWPIBEX-UHFFFAOYSA-N
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Description

Ethyl 2,4-dicyano-2-methylbutanoate is a multifunctional ester featuring two cyano groups at positions 2 and 4 of the butanoate backbone, along with a methyl substituent at position 2. Its structure combines electron-withdrawing cyano groups and a sterically hindering methyl group, which influence its reactivity and physical properties.

Properties

CAS No.

30378-23-5

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 2,4-dicyano-2-methylbutanoate

InChI

InChI=1S/C9H12N2O2/c1-3-13-8(12)9(2,7-11)5-4-6-10/h3-5H2,1-2H3

InChI Key

SZOSZJGIWPIBEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CCC#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dicyano-2-methylbutanoate can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of ethyl acetoacetate with malononitrile in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent esterification to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dicyano-2-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alcohols or amines can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,4-dicyano-2-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,4-dicyano-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The cyano groups can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can lead to the formation of various intermediates and products, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Research Findings and Limitations

  • Thermal Stability: The analog’s high flash point (208.6°C) suggests thermal robustness, a trait likely shared by the target compound due to similar ester and cyano functionalities .
  • Gaps in Data: Direct studies on this compound are absent in the provided evidence, necessitating extrapolation from analogs.

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